Dicyclohexano-18-crown-6

Description

Historical Overview of Crown Ethers and DCH18C6 Discovery

The journey of crown ethers began with a serendipitous discovery in the 1960s by Charles J. Pedersen, a chemist at DuPont. wikipedia.orgwikipedia.org While attempting to synthesize a complexing agent for divalent cations, Pedersen unexpectedly isolated a by-product that exhibited a remarkable ability to bind potassium cations. wikipedia.org This cyclic polyether, named dibenzo-18-crown-6 (B77160), was the first of its kind to be identified. researchgate.netvt.edu Pedersen's subsequent systematic investigation into these new compounds, which he named "crown ethers" due to their structural resemblance to a crown when complexed with a cation, laid the foundation for a new area of chemistry. wikipedia.orgvt.edunumberanalytics.com His pioneering work, which included the synthesis of over 50 crown ethers, was published in a seminal paper in 1967 and ultimately led to him sharing the 1987 Nobel Prize in Chemistry. wikipedia.orgresearchgate.netnumberanalytics.com

Dicyclohexano-18-crown-6 is a derivative of Pedersen's original discovery and is typically synthesized through the catalytic hydrogenation of dibenzo-18-crown-6. orgsyn.orggoogle.com This process reduces the aromatic benzene (B151609) rings of the precursor to saturated cyclohexane (B81311) rings, resulting in the formation of DCH18C6. orgsyn.org The hydrogenation process can yield a mixture of stereoisomers, the separation and study of which have been a subject of considerable research. orgsyn.orgacs.org

Significance of Macrocyclic Polyethers in Supramolecular Chemistry

The discovery of crown ethers was a pivotal moment in the development of supramolecular chemistry, a field that focuses on the non-covalent interactions between molecules. researchgate.netpixel-online.net Crown ethers, including DCH18C6, are central to the concept of "host-guest" chemistry, where the macrocyclic ether (the host) selectively binds a specific ion or molecule (the guest). muk.ac.irfiveable.mewikipedia.org The oxygen atoms within the crown ether's ring are positioned to coordinate with a cation that fits within its central cavity, while the exterior of the ring remains hydrophobic. wikipedia.org

This unique structural arrangement has several important consequences:

Selective Cation Binding: The size of the crown ether's cavity determines its affinity for different cations. For instance, 18-crown-6 (B118740), the parent compound of DCH18C6, shows a high affinity for potassium ions because the ionic radius of potassium is a good fit for the cavity size. wikipedia.orgnumberanalytics.com

Solubilization in Nonpolar Solvents: By encapsulating a cation, crown ethers can render inorganic salts soluble in nonpolar organic solvents, a property that is highly valuable in organic synthesis. wikipedia.orgmuk.ac.ir A well-known example is the use of 18-crown-6 to dissolve potassium permanganate (B83412) in benzene, creating what is known as "purple benzene," a powerful oxidizing agent. muk.ac.irwikipedia.org

Phase Transfer Catalysis: Crown ethers can act as phase transfer catalysts by transporting ionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates. wikipedia.orgontosight.ai

Molecular Recognition: The selective binding properties of crown ethers provide a fundamental framework for studying the principles of molecular recognition, which is crucial in many biological processes. researchgate.netpixel-online.net

The development of crown ethers like DCH18C6 has opened up new avenues of research in areas such as ion transport, the design of molecular machines, and the development of novel analytical methods. researchgate.netontosight.ai

Isomeric Forms of DCH18C6: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans Diastereoisomers

The hydrogenation of dibenzo-18-crown-6 results in the formation of this compound with two saturated cyclohexyl groups. The spatial arrangement of these cyclohexyl rings relative to the polyether ring gives rise to five distinct diastereoisomers. nih.gov These isomers have different three-dimensional structures and, consequently, can exhibit different chemical and physical properties, including their ability to complex with cations. researchgate.net

The five common diastereoisomers of DCH18C6 are:

cis-syn-cis

cis-anti-cis

trans-syn-trans

trans-anti-trans

cis-trans

The terms cis and trans refer to the stereochemistry at the points of attachment of the cyclohexane rings to the macrocycle, while syn and anti describe the relative orientation of the two cyclohexane rings with respect to the plane of the polyether ring. The cis-syn-cis and cis-anti-cis isomers are the most commonly studied. nih.goviaea.orgcdnsciencepub.com

The different isomers can be separated from the mixture produced during synthesis through various techniques, including selective crystallization and chromatography. orgsyn.orgacs.orgoup.com Research has shown that the complexation behavior of DCH18C6 with metal ions can be dependent on its isomeric form. researchgate.netresearchgate.net For example, studies have compared the K+ complexation of all five isomers and have also investigated the formation of complexes between specific isomers and other molecules. researchgate.netresearchgate.net The ability to isolate and study individual isomers allows for a more detailed understanding of the structure-property relationships in these complex host-guest systems.

| Isomer Name | Common Designation |

| cis-syn-cis-Dicyclohexano-18-crown-6 | Isomer A |

| cis-anti-cis-Dicyclohexano-18-crown-6 | Isomer B |

| trans-syn-trans-Dicyclohexano-18-crown-6 | |

| trans-anti-trans-Dicyclohexano-18-crown-6 | |

| cis-trans-Dicyclohexano-18-crown-6 |

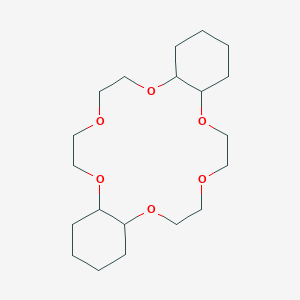

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGKDYHZQOSNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884870 | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16069-36-6 | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl-18-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization of Dch18c6

Stereoselective Synthesis of DCH18C6 Isomers

The controlled synthesis of specific DCH18C6 stereoisomers is crucial for investigating their unique host-guest chemistry and for their application in various fields. Researchers have developed several strategies to selectively synthesize and isolate these isomers.

A two-step method utilizing cyclohexene (B86901) oxide as a starting material has been employed for the synthesis of the two trans stereoisomers of dicyclohexano-18-crown-6. doi.orgepa.gov This approach provides a stereospecific route to these less common isomers. doi.org The process involves the reaction of cyclohexene oxide to form a diol mixture, which is then subjected to cyclization. doi.org

Both one-step and two-step synthetic routes have been explored for the preparation of DCH18C6 isomers. A one-step synthesis from (±)-cyclohexane-trans-1,2-diol can produce the di-trans-isomers, though it is often accompanied by the formation of trans-cyclohexyl-9-crown-3 as a byproduct. researchgate.net

A two-step synthesis offers a more controlled approach to obtaining specific isomers. For instance, the trans-isomers have been synthesized via a two-step method starting from cyclohexene oxide. doi.org This involved an initial reaction to create a mixture of diols, followed by a cyclization step with di(ethylene glycol) ditosylate. doi.org Stereospecific syntheses of the trans-anti-trans and trans-syn-trans isomers have also been achieved from the diastereoisomeric (±)- and meso-2,2'-methylenedioxydicyclohexanols. researchgate.net

| Synthetic Route | Starting Material | Key Reagents | Products | Yield | Reference |

| One-Step | (±)-cyclohexane-trans-1,2-diol | di(ethylene glycol) ditosylate | trans-anti-trans-DCH18C6, trans-syn-trans-DCH18C6, trans-cyclohexyl-9-crown-3 | Low overall yields | doi.orgresearchgate.net |

| Two-Step | Cyclohexene Oxide | 1. H₂O/H⁺ 2. di(ethylene glycol) ditosylate | trans-syn-trans-DCH18C6 | 25% (pure Isomer C) | doi.org |

| Two-Step | Diastereoisomeric (±)- and meso-2,2'-methylenedioxydicyclohexanols | Not specified | trans-anti-trans-DCH18C6, trans-syn-trans-DCH18C6 | Not specified | researchgate.net |

The separation of the various DCH18C6 isomers is a critical step in obtaining pure compounds for specific applications. Commercially available DCH18C6, typically produced by the catalytic hydrogenation of dibenzo-18-crown-6 (B77160), is primarily a mixture of the cis-syn-cis (isomer A) and cis-anti-cis (isomer B) isomers. google.com

Chromatography on an alumina (B75360) column is a common method for separating these isomers. orgsyn.orggoogle.com For instance, a hexane-ether mixture with an increasing ether concentration gradient can be used to elute isomer A, while methanol (B129727) can be used to collect isomer B. google.com However, this method can be time-consuming and result in yields of only 20-30% for each isomer. google.com Recrystallization from different solvents, such as n-heptane, can also be used to purify specific isomers. google.com For the trans-isomers, after initial crystallization to obtain pure trans-syn-trans-DCH18C6 (Isomer C), the filtrate can be subjected to chromatography on alumina to isolate the trans-anti-trans-DCH18C6 (Isomer D), although it may still contain a small percentage of Isomer C. doi.org

| Isomer | Separation Method | Solvent/Eluent | Purity/Yield | Reference |

| cis-syn-cis (Isomer A) & cis-anti-cis (Isomer B) | Alumina Column Chromatography | Hexane-Ether gradient, then Methanol | 20-30% yield for each isomer | google.com |

| cis-syn-cis (Isomer A) | Recrystallization | n-heptane | >98% purity | google.com |

| trans-syn-trans (Isomer C) | Recrystallization | Methanol | 25% yield | doi.org |

| trans-anti-trans (Isomer D) | Alumina Column Chromatography | Not specified | Impure, contains ~5% Isomer C | doi.org |

Functionalization of DCH18C6 for Enhanced Properties

While DCH18C6 itself has a wide range of applications, the number of its derivatives is somewhat limited. researchgate.netarkat-usa.org Functionalizing the DCH18C6 structure by introducing new chemical groups can lead to derivatives with enhanced properties, such as improved solubility in specific solvents or the ability to be incorporated into larger molecular assemblies.

To create a versatile starting point for a variety of functionalized DCH18C6 derivatives, researchers have synthesized the trans-syn-trans and trans-anti-trans isomers of dicyclohexeno-18-crown-6. researchgate.netarkat-usa.org This was achieved through a three-step synthetic procedure that yields both isomers simultaneously. researchgate.netarkat-usa.org The presence of the double bonds in the cyclohexene rings provides a reactive site for further chemical modifications, opening up possibilities for creating a diverse library of DCH18C6 derivatives. researchgate.netarkat-usa.org An efficient chromatographic separation process allowed for the isolation of the pure isomers. researchgate.netarkat-usa.org

To improve the solubility and extraction capabilities of DCH18C6 in nonpolar environments, lipophilic derivatives have been synthesized. researchgate.net This is typically achieved by introducing alkyl substituents onto the cyclohexane (B81311) rings. A common synthetic strategy involves a two-stage process where alkyl groups are first introduced onto the benzene (B151609) rings of dibenzo-18-crown-6 (DB18C6). researchgate.net This is followed by the catalytic hydrogenation of the substituted DB18C6 to yield the corresponding alkyl-substituted DCH18C6 homologues. researchgate.net These lipophilic derivatives have shown promise in applications such as the solvent extraction of metal ions. researchgate.net

| Derivative Type | Synthetic Approach | Purpose | Example Substituents | Reference |

| Dicyclohexeno-18-crown-6 | Three-step synthesis from 1,4-cyclohexadiene | Introduce reactive double bonds for further functionalization | None (alkene incorporated in the ring) | researchgate.netarkat-usa.org |

| Lipophilic DCH18C6 | Two-stage: 1. Alkylation of DB18C6 2. Hydrogenation | Enhance solubility in organic solvents for extraction applications | Alkyl chains of varying lengths (e.g., C3 to C7) | researchgate.net |

Green Chemistry Approaches in DCH18C6 Synthesis (Anticipatory)

While the catalytic hydrogenation of DB18C6 is an established method, principles of green chemistry are being increasingly considered to improve the environmental footprint of crown ether synthesis. For DCH18C6, these approaches are largely anticipatory, drawing from methodologies successfully applied to other macrocyclic compounds.

The core tenets of green chemistry focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable feedstocks or catalysts.

Key Anticipatory Green Methodologies:

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis has emerged as a significant green chemistry technique. researchgate.netbenthamdirect.combenthamscience.com For other types of crown ethers, this method has been shown to dramatically reduce reaction times from hours to minutes and decrease the required volume of solvents, leading to higher yields and fewer by-products. benthamdirect.com Although not yet documented for the industrial-scale hydrogenation of DB18C6, this approach holds potential for future development, possibly in the synthesis of specialized DCH18C6 derivatives or its precursors.

Radiation-Induced Synthesis : A novel and environmentally friendly approach involves using γ-ray radiation to initiate reactions. chinesechemsoc.org This method has been successfully used to graft crown ether functionalities onto covalent organic frameworks (COFs) at room temperature and atmospheric pressure, avoiding the need for high energy consumption and harsh chemical reagents. chinesechemsoc.org This strategy could be explored in the future for the post-synthesis derivatization of DCH18C6 or for anchoring it to solid supports for specific applications, aligning with green principles of simplicity and low energy use. chinesechemsoc.org

The following table summarizes potential green chemistry approaches applicable to DCH18C6 synthesis.

Table 2: Anticipatory Green Chemistry Approaches for DCH18C6 Synthesis

| Methodology | Green Principle | Potential Advantages for DCH18C6 Synthesis | Reference (by analogy) |

|---|---|---|---|

| Reusable Nanocatalysts (e.g., Rh/MWNTs) | Catalysis, Waste Prevention | Reduces catalyst consumption and waste; lowers process costs; high selectivity minimizes purification needs. | tandfonline.com |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Solvent Use | Drastically shorter reaction times; lower energy consumption; potential for higher yields and purity. | researchgate.netbenthamdirect.com |

| γ-Ray Radiation-Induced Grafting | Energy Efficiency, Atom Economy, Safer Chemistry | Operates at ambient temperature and pressure; reduces need for chemical initiators or catalysts; clean reaction profile. | chinesechemsoc.org |

Complexation Chemistry of Dch18c6 with Metal Ions

Thermodynamics of Metal Ion Complexation

The formation of a complex between DCH18C6 and a metal ion is a reversible process characterized by specific thermodynamic parameters. These parameters, including the stability constant (log K), enthalpy change (ΔH°), and entropy change (ΔS°), provide crucial insights into the driving forces behind complex formation.

Determination of Stability Constants (Log K)

The stability constant (log K) is a measure of the strength of the interaction between the DCH18C6 ligand and a metal cation. Higher log K values indicate the formation of more stable complexes. These constants are typically determined experimentally using techniques such as conductometry, potentiometry, and calorimetry. researchgate.netmuk.ac.ircore.ac.uk

Several studies have investigated the stability constants for the complexation of DCH18C6 with various metal ions in different solvent systems. For instance, in methanol-water binary mixtures, DCH18C6 forms 1:1 complexes with Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺ cations. researchgate.net Similarly, 1:1 complexes are formed with La³⁺, Tl⁺, and Pb²⁺ in dimethylformamide-acetonitrile and methanol-acetonitrile binary systems. The stoichiometry of the complexes can, however, be influenced by the solvent. For example, in pure acetonitrile (B52724), DCH18C6 can form 1:2 complexes with Ca²⁺ and Ba²⁺ cations. asianpubs.org

| Cation | Solvent System | Log K | Reference |

| Mg²⁺ | Acetonitrile-Water | Varies with solvent composition | core.ac.uk |

| Ca²⁺ | Acetonitrile-Water | Varies with solvent composition | core.ac.uk |

| Sr²⁺ | Acetonitrile-Water | Varies with solvent composition | core.ac.uk |

| Ba²⁺ | Methanol-Water | Varies with solvent composition | researchgate.net |

| K⁺ | Water-Propan-2-ol | Varies with solvent composition | researchgate.net |

| Tl⁺ | DMF-Acetonitrile | Varies with solvent composition | |

| Pb²⁺ | DMF-Acetonitrile | Varies with solvent composition |

Enthalpy (ΔH°) and Entropy (ΔS°) Contributions to Complex Formation

The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) reveal the nature of the forces driving complexation. A negative ΔH° indicates that the complexation is an exothermic process, driven by favorable enthalpic contributions such as ion-dipole interactions between the cation and the oxygen atoms of the crown ether. A positive ΔS° suggests that the complexation is entropically driven, often due to the release of solvent molecules from the solvation shells of the cation and the ligand upon complex formation.

The values of ΔH° and ΔS° for DCH18C6 complexation are highly dependent on the specific metal ion and the solvent system. researchgate.net For example, the complexation reactions of DCH18C6 with Mg²⁺, Ca²⁺, and Sr²⁺ in acetonitrile-water mixtures were found to be spontaneous and enthalpy stabilized. core.ac.uk In many cases, the complexation is enthalpy destabilized but entropy stabilized. asianpubs.orgresearchgate.net The temperature dependence of the stability constants, as described by the van't Hoff equation, allows for the experimental determination of these thermodynamic quantities. core.ac.uk

| Cation | Solvent System | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Driving Force | Reference |

| Mg²⁺ | Acetonitrile-Water | Varies | Varies | Enthalpy | core.ac.uk |

| Ca²⁺ | Acetonitrile-Water | Varies | Varies | Enthalpy | core.ac.uk |

| Sr²⁺ | Acetonitrile-Water | Varies | Varies | Enthalpy | core.ac.uk |

| Ba²⁺ | Methanol-Water | Varies | Varies | Varies with solvent composition | researchgate.net |

| K⁺ | Water-Propan-2-ol | Varies | Varies | Varies with solvent composition | researchgate.net |

| Tl⁺ | DMF-Acetonitrile | Varies | Varies | Varies with solvent composition | |

| Pb²⁺ | DMF-Acetonitrile | Varies | Varies | Varies with solvent composition |

Influence of Solvent Nature and Composition on Complexation Thermodynamics

In mixed solvent systems, the relationship between the stability constant and the solvent composition is often non-linear. researchgate.netijcce.ac.ir For instance, in methanol-water and acetonitrile-water mixtures, the stability of DCH18C6 complexes with alkaline earth metals is significantly affected by the solvent composition. researchgate.netcore.ac.ukasianpubs.org Generally, the stability of the complexes tends to increase in solvents with lower donicity, as there is less competition from the solvent for the cation. For example, the stability of DCH18C6-Tl⁺ complex is higher in acetonitrile-rich mixtures compared to dimethylformamide-rich mixtures. The preferential solvation of the ions and the ligand in binary solvent mixtures can lead to complex behaviors in the thermodynamic parameters. researchgate.net

Selectivity of DCH18C6 for Specific Cations

One of the most important features of DCH18C6 is its ability to selectively bind certain metal cations over others. This selectivity is the basis for many of its practical applications.

Size-Fit Concept and Ion Cavity Matching

The primary factor governing the selectivity of DCH18C6 is the "size-fit" concept. This principle suggests that a crown ether will form the most stable complex with a cation whose ionic diameter is a close match for the size of the crown ether's cavity. The cavity size of DCH18C6 is estimated to be in the range of 2.6–3.2 Å. asianpubs.org

This concept explains the high selectivity of DCH18C6 for certain cations. For example, the Ba²⁺ ion, with an ionic diameter of 2.72 Å, fits well into the DCH18C6 cavity, leading to the formation of a very stable complex. asianpubs.org Similarly, Sr²⁺ (ionic diameter ~2.26 Å) also forms a stable complex. asianpubs.org Cations that are either too small, like Mg²⁺ (~1.92 Å) and Ca²⁺ (~2.00 Å), or too large to fit comfortably within the cavity will form less stable complexes. core.ac.ukasianpubs.org

Alkali Metal Ion Selectivity (e.g., K⁺, Rb⁺, Cs⁺, Na⁺, Li⁺)

DCH18C6 exhibits marked selectivity among the alkali metal cations. The potassium ion (K⁺), with an ionic radius that closely matches the cavity size of the 18-crown-6 (B118740) framework, generally forms the most stable complex. This high affinity for K⁺ is a well-established characteristic of 18-crown-6 and its derivatives. muk.ac.ir

Studies have confirmed the selectivity of DCH18C6 for K⁺ over other alkali metals like Na⁺, Rb⁺, and Cs⁺ in various solvents. muk.ac.ir While the size-fit concept is a major determinant, other factors such as the solvation energies of the cations and the flexibility of the crown ether ring also influence the selectivity. The rigidity of the dicyclohexano rings in DCH18C6, compared to the more flexible parent 18-crown-6, can also affect the complexation thermodynamics and selectivity.

Complexation Chemistry of Dicyclohexano-18-crown-6 with Metal Ions

This compound (DCH18C6) is a macrocyclic polyether renowned for its ability to form stable complexes with a variety of metal cations. ontosight.aimyuchem.com This property has led to its extensive use in diverse fields such as solvent extraction, phase transfer catalysis, and the creation of ion-selective electrodes. ontosight.ai The selectivity and stability of these complexes are influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the nature of the solvent, and the type of counter-anion present.

Alkaline Earth Metal Ion Selectivity (e.g., Sr²⁺, Ba²⁺, Ca²⁺, Mg²⁺)

The interaction of DCH18C6 with alkaline earth metal ions is a well-studied area, with the "size-fit" concept playing a crucial role in determining the stability of the resulting complexes. asianpubs.org The cavity size of DCH18C6 is estimated to be between 2.6 and 3.2 Å. asianpubs.org

Generally, the selectivity of DCH18C6 for alkaline earth metals follows the order Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ in various solvent systems, such as methanol-water mixtures. researchgate.net This is because the ionic radius of Ba²⁺ (2.72 Å) provides the best fit for the crown ether's cavity. asianpubs.org Sr²⁺, with an ionic radius of 2.26 Å, also forms a stable complex. asianpubs.org Conversely, Ca²⁺ (2.00 Å) and Mg²⁺ (1.92 Å) are significantly smaller than the cavity, leading to the formation of less stable complexes. asianpubs.orgcore.ac.uk

However, the solvent system can influence this selectivity. For instance, in acetonitrile-water binary solutions, reversals in stability and changes in cation selectivity have been observed at different solvent compositions. asianpubs.org Theoretical studies in the gas phase have even predicted an opposite selectivity order (Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺), highlighting the profound impact of solvation on the complexation process. researchgate.netacs.org

Table 1: Selectivity Order of DCH18C6 for Alkaline Earth Metal Ions in a Methanol-Water Binary System

| Metal Ion | Ionic Radius (Å) | Selectivity Rank |

|---|---|---|

| Ba²⁺ | 2.72 | 1 |

| Sr²⁺ | 2.26 | 2 |

| Ca²⁺ | 2.00 | 3 |

| Mg²⁺ | 1.92 | 4 |

This table is based on data from conductometric studies in methanol-water mixtures, where selectivity is primarily governed by the size-fit principle. asianpubs.orgresearchgate.net

Selectivity for Lanthanide and Actinide Ions (e.g., Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺, Cf²⁺, La³⁺, UO₂²⁺, Th⁴⁺)

DCH18C6 has also demonstrated a significant capacity for complexing with lanthanide and actinide ions, which is of great interest for applications in nuclear fuel reprocessing and the separation of rare earth elements. myuchem.comscialert.net The complexation is influenced by the charge density and electrostatic interactions of the cations. nih.gov

Molecular dynamics simulations have been employed to study the interactions of DCH18C6 diastereoisomers with divalent lanthanides (Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺) and the actinide Cf²⁺. nih.govnih.gov These studies have shown that the cations are well-accommodated within the polyether ring. nih.gov For instance, Sm²⁺ is considered an electrochemical analog for Cf²⁺, making such theoretical investigations valuable for understanding the behavior of radioactive elements. nih.gov

In solvent extraction studies, DCH18C6 has shown potential for the separation of trivalent lanthanides. scialert.net The efficiency of this separation can be enhanced by the choice of counter-anion and the solvent system. scialert.net For example, the use of trichloroacetic acid as a counter-anion has been shown to improve the separation efficiency of La³⁺, Ce³⁺, Pr³⁺, and Er³⁺. scialert.net Furthermore, DCH18C6 has been investigated for the extraction of plutonium (as Pu⁴⁺) and uranium (as UO₂²⁺) from nuclear waste streams.

Table 2: Examples of Lanthanide and Actinide Ions Complexed by DCH18C6

| Ion | Type | Application/Study Area |

|---|---|---|

| Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺ | Divalent Lanthanide | Molecular dynamics simulations, Luminescence properties |

| Cf²⁺ | Divalent Actinide | Molecular dynamics simulations, Analog for Sm²⁺ |

| La³⁺, Ce³⁺, Pr³⁺, Er³⁺ | Trivalent Lanthanide | Solvent extraction and separation |

| UO₂²⁺, Pu⁴⁺ | Actinide | Nuclear fuel reprocessing |

This table provides a summary of various lanthanide and actinide ions that have been studied in complex with DCH18C6. scialert.netnih.gov

Stoichiometry of Host-Guest Complexes (e.g., 1:1, 1:2, 2:1)

The stoichiometry of the complexes formed between DCH18C6 and metal ions is predominantly 1:1 (metal:ligand). researchgate.netarabjchem.orgzenodo.org This is the most common arrangement observed in numerous studies across different metal ions and solvent systems. researchgate.netzenodo.org

However, other stoichiometries have also been reported, and the ratio can be influenced by the specific cation and the nature of the solvent. For example, in pure acetonitrile, DCH18C6 can form 1:2 (metal:ligand) complexes with Ca²⁺ and Ba²⁺. asianpubs.org A 1:2 complex has also been observed for the DCH18C6-Y³⁺ system in pure acetonitrile. researchgate.net Conversely, a 2:1 (ligand:cation) complex has been suggested for Ba²⁺ in certain solutions. researchgate.net In the context of strontium extraction, the stoichiometric ratio of Sr²⁺ to DCH18C6 has been observed to be 2:1 at lower DCH18C6 concentrations and 1:1 at higher concentrations. semanticscholar.org

Table 3: Observed Stoichiometries of DCH18C6-Metal Ion Complexes

| Metal Ion | Solvent | Stoichiometry (Metal:Ligand) |

|---|---|---|

| Mg²⁺, Sr²⁺ | Methanol-Water, Acetonitrile-Water | 1:1 |

| Ca²⁺, Ba²⁺ | Methanol-Water | 1:1 |

| Ca²⁺, Ba²⁺ | Pure Acetonitrile | 1:2 |

| Y³⁺ | Pure Acetonitrile | 1:2 |

| La³⁺, UO₂²⁺, Ag⁺ | Acetonitrile-Nitromethane | 1:1 |

| NH₄⁺ | Acetonitrile-Nitromethane | 1:2 |

| Pb²⁺ | Dimethylformamide | 1:1 |

This table illustrates the variability in the stoichiometry of DCH18C6 complexes depending on the metal ion and the solvent environment. asianpubs.orgresearchgate.netarabjchem.orgresearchgate.net

Spectroscopic and Conductometric Techniques for Complexation Studies

A variety of techniques are employed to study the complexation of DCH18C6 with metal ions, providing insights into the stability, stoichiometry, and structure of the resulting complexes.

Conductometric titration is a widely used method to determine the stoichiometry and formation constants of the complexes. researchgate.netnsec.ac.inuomustansiriyah.edu.iq This technique involves measuring the change in the molar conductivity of a solution containing the metal ion as the crown ether is incrementally added. core.ac.uk The point at which a sharp change in the slope of the conductivity versus mole ratio plot occurs indicates the stoichiometry of the complex. arabjchem.org

Spectroscopic methods also play a crucial role in these investigations.

Infrared (IR) spectroscopy can provide information about the interactions between the metal ion and the donor oxygen atoms of the crown ether ring, as well as the involvement of counter-ions and solvent molecules in the complex. tandfonline.combohrium.comunige.ch

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR in the solid state, can be used to probe the conformation of the crown ether in its free and complexed forms. cdnsciencepub.com

UV-Visible spectroscopy is another tool used, for instance, in competitive spectrophotometric methods to study complexation. scialert.net

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been used to probe the coordination environment of lanthanide ions within the complex, for example, to determine the number of water molecules in the inner coordination sphere. acs.org

These techniques, often used in combination, provide a comprehensive understanding of the intricate complexation chemistry of this compound.

Advanced Applications of Dch18c6 in Separation Science

Solvent Extraction Methodologies

Solvent extraction, a method to separate compounds based on their relative solubilities in two different immiscible liquids, is a primary area where DCH18C6 has demonstrated its utility. The specific stereoisomer of DCH18C6 can significantly impact its extraction efficiency. google.com

Extraction of Metal Ions from Aqueous Solutions

DCH18C6 has been extensively studied for its ability to extract a variety of metal ions from aqueous solutions. It has shown a high selectivity for certain cations, making it a valuable agent for purification and separation processes. For instance, DCH18C6 can selectively remove lead (Pb²⁺) from aqueous solutions, even in the presence of other heavy metal cations like nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺). epa.govacs.orgosti.gov The efficiency of this extraction is influenced by the anion present and the solvent used, with nitrobenzene (B124822) being a particularly effective solvent. epa.govacs.org

The size match between the crown ether's cavity and the cation's radius is a crucial factor in determining extraction efficiency. acs.org DCH18C6 has also been employed in the extraction of rubidium from brine solutions, demonstrating high efficiency and offering an environmentally friendly alternative to traditional methods. icm.edu.pl Furthermore, it has been used for the quantitative extraction of rubidium from picric acid solutions, allowing for its separation from most alkali and alkaline-earth metals. nih.gov

The table below summarizes the extraction of various metal ions using DCH18C6.

| Metal Ion | Co-existing Ions | Solvent System | Key Findings |

| Pb²⁺ | Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ | Nitrobenzene, Chloroform, Toluene | DCH18C6 selectively removes Pb²⁺. epa.govacs.org |

| Rb⁺ | High concentrations of K⁺ | Ionic Liquid/[C2mim+][NTf2–] | Single extraction efficiency up to 93.63%. icm.edu.pl |

| Rb⁺ | Alkali and alkaline-earth metals | Methylene chloride/Picric acid | Quantitative extraction at pH 3.0-7.0. nih.gov |

| Hg²⁺ | Mg²⁺, Ca²⁺, Ba²⁺, Fe³⁺ | 1,2-dichloroethane/HCl | DCH18C6 extracts Hg(II) as HgCl₂·2Crown Ether. researchgate.net |

Application in Nuclear Fuel Reprocessing and Radioactive Waste Treatment

A significant application of DCH18C6 lies in the nuclear industry, particularly in the reprocessing of nuclear fuel and the treatment of radioactive waste. rsc.orgrsc.orgakjournals.com It exhibits higher stability and better selectivity for plutonium separation compared to the traditionally used tributyl phosphate (B84403) (TBP) in the PUREX process. rsc.org The cis-syn-cis isomer of DCH18C6 is particularly effective for the selective extraction of plutonium.

One of the most critical challenges in radioactive waste management is the removal of the highly radioactive fission product ⁹⁰Sr. researchgate.netshd-pub.org.rs DCH18C6 has proven to be a highly selective extractant for strontium (Sr²⁺) from acidic high-level nuclear waste solutions. shd-pub.org.rsiaea.orgiaea.org The process often utilizes a solution of DCH18C6, specifically the bis 4, 4'(5') t-butyl (cyclohexano)-18-crown-6 isomer, dissolved in 1-octanol. iaea.org This system can efficiently remove over 99% of strontium from the waste stream. iaea.org The extraction efficiency is influenced by factors such as nitric acid concentration, crown ether concentration, and the initial strontium concentration. researchgate.netshd-pub.org.rs Studies have shown that a binary diluent system of n-octanol and acetylene (B1199291) tetrachloride can lead to higher distribution ratios and stripping efficiencies for Sr²⁺ compared to using pure n-octanol. researchgate.netshd-pub.org.rs

Furthermore, DCH18C6 and its derivatives are effective in the extraction of other key elements from nuclear waste, such as americium (Am) and rare-earth elements (REE). academie-sciences.frdntb.gov.ua The presence of trichloroacetic acid (TCAA) significantly enhances the extraction of these elements. academie-sciences.fr The extraction of transplutonium elements (TPE) and REE in the +3 oxidation state is a particularly challenging separation, and DCH18C6-based systems have shown promise in this area. academie-sciences.fr

The table below details the application of DCH18C6 in nuclear fuel reprocessing and radioactive waste treatment.

| Target Ion(s) | Application | Key Findings |

| Plutonium (Pu) | Nuclear Fuel Reprocessing | Higher stability and selectivity than TBP. rsc.org The cis-syn-cis isomer is highly selective. |

| Strontium (Sr²⁺) | Radioactive Waste Treatment | Highly selective extraction from acidic high-level waste. iaea.orgiaea.org Over 99% removal can be achieved. iaea.org |

| Americium (Am), Rare-Earth Elements (REE) | Radioactive Waste Treatment | Extraction enhanced by trichloroacetic acid. academie-sciences.fr |

| Transplutonium Elements (TPE) | Radioactive Waste Treatment | Promising for separation from REE. academie-sciences.fr |

Role of Ionic Liquids as Diluents in Extraction Systems

The use of ionic liquids (ILs) as diluents in solvent extraction systems with DCH18C6 has garnered significant attention due to their unique properties, such as low volatility and high thermal stability. icm.edu.plresearchgate.netshd-pub.org.rstandfonline.comnih.govnih.gov These systems have shown enhanced extraction efficiencies for various metal ions.

For the extraction of Sr²⁺, the distribution ratio in ionic liquid systems, such as those using CnmimNTf2 (where n=2, 4, 6), is significantly higher in low-concentration nitric acid medium compared to traditional organic solvents. researchgate.netshd-pub.org.rs The length of the carbon chain on the imidazolium (B1220033) cation of the ionic liquid affects the extraction, with shorter chains being more beneficial. researchgate.netshd-pub.org.rs The nature of the ionic liquid's anion also plays a crucial role; more hydrophobic anions lead to increased extraction efficiency for Sr²⁺ and Cs⁺. tandfonline.com This is attributed to a cation-exchange mechanism where a higher aqueous concentration of the IL cation, resulting from a less hydrophobic anion, opposes the extraction. tandfonline.com

Ionic liquids also serve as effective media for the extraction of other ions. For instance, an extraction system using DCH18C6 in the ionic liquid [C2mim+][NTf2–] has been successfully employed for the recovery of rubidium ions from brine solutions. icm.edu.pl In the extraction of Cs⁺ and Na⁺, a dual mode of extraction involving cation exchange has been observed in ionic liquid systems. rsc.org Furthermore, the combination of DCH18C6 with ionic liquids enables the efficient extraction of amino acids from aqueous solutions. nih.gov

Synergistic Extraction Systems with Co-Extractants

The extraction efficiency of DCH18C6 can be significantly enhanced through synergistic effects when used in combination with other extractants, known as co-extractants or synergists. acs.orgakjournals.comrsc.orgnih.govakjournals.comtandfonline.com

In the extraction of alkaline earth cations like Sr(II) and Ba(II), di-n-octylphosphoric acid (HDOP) acts as a synergist. acs.org The extracted complexes are formulated as M(DCH18C6)(H(DOP)₂)₂ (where M = Sr or Ba). acs.org The stereoisomer of DCH18C6 plays a critical role, with the cis-syn-cis isomer exhibiting the greatest synergistic effect. acs.org This has been correlated with the strain energy associated with the conversion of the unbound crown ether to its complexed form. rsc.org

For the extraction of americium(III), thenoyl trifluoroacetone (HTTA) is used as a co-extractant. akjournals.com The synergistic species is generally Am(TTA)₃·CE, with the order of synergism for different crown ethers being DCH18C6 > dibenzo-18-crown-6 (B77160) > 18-crown-6 (B118740), which corresponds to their basicity. akjournals.com

In the extraction of lanthanoids(III) into an ionic liquid, 2-thenoyltrifluoroacetone (B1682245) (Htta) acts as a synergist, with the extractability of lighter lanthanoids being enhanced by the addition of DCH18C6. nih.gov Similarly, the extraction of uranyl ions is enhanced when DCH18C6 is used in combination with acylpyrazolones. akjournals.com Another example is the synergistic system of DCH18C6 and Versatic acid for the extraction of strontium, where a strong 1:1 interaction between the crown ether and Sr²⁺ is observed. tandfonline.com

The table below summarizes some synergistic extraction systems involving DCH18C6.

| Target Ion(s) | Co-Extractant | Key Findings |

| Sr(II), Ba(II) | Di-n-octylphosphoric acid (HDOP) | Forms M(DCH18C6)(H(DOP)₂)₂ complexes; cis-syn-cis isomer is most effective. acs.org |

| Am(III) | Thenoyl trifluoroacetone (HTTA) | Forms Am(TTA)₃·CE complexes; DCH18C6 shows the highest synergism. akjournals.com |

| Lanthanoids(III) | 2-Thenoyltrifluoroacetone (Htta) | Enhances extraction of lighter lanthanoids into ionic liquids. nih.gov |

| Uranyl ion | Acylpyrazolones | Synergistic extraction with DCH18C6. akjournals.com |

| Strontium (Sr²⁺) | Versatic acid | Strong 1:1 interaction between DCH18C6 and Sr²⁺. tandfonline.com |

Extraction of Amino Acids

DCH18C6 has also been successfully employed in the extraction of amino acids from aqueous solutions, particularly when used in conjunction with room-temperature ionic liquids. nih.govresearchgate.netresearchgate.net Amino acids such as tryptophan, glycine (B1666218), alanine, and leucine (B10760876) can be efficiently extracted from acidic aqueous solutions (pH 1.5-4.0) into the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) containing DCH18C6. nih.gov Even the most hydrophilic amino acids like glycine can be extracted with high efficiency (92-96%). nih.gov

The extraction is pH-dependent, and for dicationic amino acids like arginine and lysine (B10760008), the optimal pH range is 1.5-5.5. nih.gov The stoichiometry of the extracted species is typically 1:1 for cationic amino acids and 1:2 for dicationic amino acids (amino acid to crown ether). nih.gov This method has been successfully applied to the recovery of amino acids from pharmaceutical samples and fermentation broths. nih.gov Calorimetric titration studies have shown that both the cis-syn-cis and cis-anti-cis isomers of DCH18C6 can bind with amino acids like glycine, L-alanine, L-leucine, L-valine, and L-serine in methanol (B129727). researchgate.net

Extraction of Proteins (e.g., Lysine-rich Cytochrome c)

The application of DCH18C6 extends to the separation of biomolecules, specifically proteins. medchemexpress.commedchemexpress.comnih.govacs.orgnih.govelsevierpure.comresearchgate.netacs.org It has been found to selectively extract lysine-rich proteins, such as cytochrome c, from other cationic proteins under weakly acidic and neutral conditions. medchemexpress.commedchemexpress.comnih.gov This selectivity is based on the formation of a supramolecular complex between the crown ether and the lysine residues on the protein's surface. nih.govresearchgate.net

In an aqueous two-phase system (ATPS) of Li₂SO₄/PEG, DCH18C6 can quantitatively extract cytochrome c into the PEG-rich phase in the presence of perchlorate (B79767) ions. nih.govresearchgate.net The extraction is rapid, completing within 5 minutes. nih.govresearchgate.net The complexed protein can then be recovered by ion exchange. nih.gov

Furthermore, DCH18C6 facilitates the transfer of lysine-rich proteins like cytochrome c from an aqueous phase into ionic liquids. acs.orgnih.govacs.org A hydroxyl-group-containing ionic liquid with DCH18C6 can achieve quantitative partitioning of cytochrome c. acs.orgnih.govacs.org Interestingly, the solubilization of cytochrome c in the ionic liquid can lead to a structural transformation and a functional conversion of the protein from an electron-transfer protein to a peroxidase. acs.orgnih.govacs.org

Advanced Applications of this compound in Separation Science: Ion-Selective Electrode (ISE) Development

This compound (DCH18C6) has emerged as a significant ionophore in the field of analytical chemistry, particularly in the development of ion-selective electrodes (ISEs). ontosight.ai Its unique three-dimensional cavity and the presence of cyclohexyl groups grant it high selectivity for certain cations, making it an ideal component for creating sensors that can detect specific ions within a complex mixture. ontosight.ai The lipophilic nature imparted by the cyclohexyl groups enhances its solubility in the organic membrane phase of the electrode, a crucial characteristic for a potentiometric sensor. ontosight.ai

DCH18C6 as an Ionophore in PVC Matrix Membranes

The most common application of DCH18C6 in ISEs is as a neutral carrier, or ionophore, within a poly(vinyl chloride) (PVC) matrix membrane. nih.govacgpubs.org These membranes are typically composed of the ionophore (DCH18C6), a polymer matrix (high molecular weight PVC), and a plasticizer. nih.govresearchgate.net The ionophore is the electroactive material responsible for selectively binding the target ion. The PVC provides the structural integrity for the membrane, while the plasticizer, a water-immiscible organic solvent, ensures the mobility of the ionophore-ion complex within the membrane phase and optimizes the dielectric constant of the membrane. nih.gov

The function of the ISE is based on the selective complexation of the target metal cation by the DCH18C6 embedded in the PVC membrane. This selective interaction at the membrane-sample interface leads to a potential difference that can be measured potentiometrically. The magnitude of this potential is related to the activity of the specific ion in the sample solution according to the Nernst equation. mdpi.com

The composition of the membrane is a critical factor that determines the electrode's performance, including its sensitivity, selectivity, and stability. uw.edu.pl Researchers have optimized various membrane compositions for specific applications. For instance, a lanthanum(III)-selective electrode was developed using a membrane consisting of 6% DCH18C6, 33% PVC, and 61% ortho-nitrophenyl octyl ether (o-NPOE) as the plasticizer. nih.gov Similarly, a cerium(III) ISE was constructed with DCH18C6, dibutyl phthalate (B1215562) (DBP) as the plasticizer, and sodium tetraphenylborate (B1193919) (NaTPB) as a lipophilic salt additive, all embedded in a PVC matrix. researchgate.net The addition of a lipophilic salt like NaTPB can sometimes improve the electrode's performance by reducing the membrane resistance and improving the Nernstian response. researchgate.net

Development of Sensors for Specific Ions (e.g., La(III), Cd(II), Tl+, K+)

The specific molecular recognition capability of DCH18C6 has been harnessed to create ISEs for a variety of metal ions. The selectivity of the crown ether is influenced by the compatibility between the size of the ion and the crown ether's cavity, as well as the charge of the cation.

Lanthanum(III) Sensor: A highly selective and sensitive PVC membrane electrode for La(III) ions was developed using DCH18C6 as the ionophore. nih.gov This sensor exhibited a Nernstian response, meaning the measured potential was directly proportional to the logarithm of the La(III) ion concentration over a wide range. nih.gov The electrode demonstrated good selectivity for La(III) over many other common mono-, di-, and trivalent cations. nih.gov Its performance remained consistent over a pH range of 4 to 9 and for at least five months. nih.gov

Cadmium(II) Sensor: DCH18C6 has also been successfully employed as the active component in a PVC matrix membrane for the selective determination of cadmium(II) ions. acgpubs.orgresearchgate.net A sensor fabricated with DCH18C6 showed a Nernstian response for Cd(II) ions and was effectively used for determining the ion's concentration in wastewater samples. acgpubs.org The electrode demonstrated excellent discriminating ability towards Cd(II) in the presence of various interfering ions.

Other Ions (Tl+, K+): While detailed sensor fabrication papers for thallium(I) and potassium(I) using DCH18C6 were not the primary focus of the initial search, the complexation behavior of DCH18C6 with these ions has been studied. uw.edu.plresearchgate.net Conductometric studies have investigated the 1:1 complex formation between DCH18C6 and Tl+ ions. researchgate.net For potassium, various 18-crown-6 derivatives have been studied as ionophores, with decyl-18-crown-6, a related compound, showing excellent electrochemical response and selectivity for K+. uw.edu.pl The inherent ability of the 18-crown-6 ring to selectively bind K+ suggests the high potential of DCH18C6 for similar applications.

The performance characteristics of several DCH18C6-based ion-selective electrodes are summarized in the table below.

| Target Ion | Membrane Composition (Ionophore/Plasticizer/PVC) | Linear Range (M) | Nernstian Slope (mV/decade) | Detection Limit (M) | Response Time (s) | pH Range | Reference |

| La(III) | 6% DCH18C6 / 61% o-NPOE / 33% PVC | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ | 19 | 5.0 x 10⁻⁷ | < 30 | 4-9 | nih.govresearchgate.net |

| Ce(III) | DCH18C6 / DBP / PVC / NaTPB | 1.0 x 10⁻⁵ to 1.0 x 10⁻² | 19.8 ± 0.5 | 1.44 x 10⁻⁶ | < 25 | 4-8 | researchgate.net |

| Cd(II) | DCH18C6 / PVC | 2.1 x 10⁻⁵ to 1.0 x 10⁻¹ | 29.0 ± 1.0 | Not Specified | Not Specified | Not Specified | acgpubs.org |

| In(III) | DCH18C6 / DOPP / PVC | 1.0 x 10⁻⁴ to 1.0 x 10⁻² | 19.1 | 5.5 x 10⁻⁵ | Not Specified | 3.8-5.9 | tubitak.gov.tr |

Potentiometric Applications in Analytical Chemistry

The development of DCH18C6-based ISEs has provided a simple, cost-effective, and rapid tool for various analytical applications. mdpi.comresearchgate.net Potentiometry using these electrodes offers advantages over other analytical techniques, such as chromatography and spectroscopy, which can be expensive, time-consuming, and require complex sample preparation. nih.gov

One of the primary applications is the direct determination of ion concentrations in various samples. For example, the cadmium(II)-selective electrode has been successfully applied to determine Cd(II) levels in wastewater, highlighting its utility in environmental monitoring. acgpubs.org

Another significant application is their use as indicator electrodes in potentiometric titrations. In this method, the ISE monitors the change in the concentration of the target ion during a titration with a complexing agent. The endpoint of the titration, which corresponds to the complete complexation of the ion, is marked by a sharp change in the measured potential. The La(III)-selective electrode, for instance, has been effectively used as an indicator electrode in the potentiometric titration of lanthanum ions with a standard solution of EDTA. nih.govresearchgate.net Similarly, a Ce(III)-selective electrode was used for the potentiometric titration of cerium(III) nitrate (B79036) with a standard NaF solution. researchgate.net These applications demonstrate the robustness and practical utility of DCH18C6-based sensors in quantitative chemical analysis. acs.org

Theoretical and Computational Studies of Dch18c6

Molecular Dynamics (MD) Simulations of DCH18C6 Complexes

Molecular dynamics (MD) simulations have been instrumental in exploring the complexation of DCH18C6 with various cations, particularly divalent lanthanides (Ln²⁺) and actinides (An²⁺). nih.govnih.govosti.gov These simulations, using advanced force fields like AMOEBA, allow for the detailed study of conformational changes, ion interactions, and coordination in different solvent environments. nih.govnih.govosti.govresearchgate.net

MD simulations have been performed on three diastereoisomers of DCH18C6: cis-syn-cis, cis-anti-cis, and trans-anti-trans, in complex with several divalent lanthanide and actinide halide salts (Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺, and Cf²⁺). nih.govnih.gov The simulations revealed that each diastereoisomer exhibits distinct conformational behaviors, which are influenced by the electrostatic interactions and charge density of the complexed cation. nih.govnih.govosti.gov For each diastereoisomer, two primary types of conformations were typically observed. nih.govnih.gov Notably, the less-studied trans-anti-trans isomer was found to form a unique bowl-shaped structure with the cations, a feature not seen with the more common cis-syn-cis and cis-anti-cis isomers. nih.gov

The primary interaction driving complexation is the electrostatic attraction between the cation and the oxygen atoms of the polyether ring. nih.gov MD simulations in tetrahydrofuran (B95107) (THF) showed a stable coordination number (CN) of six for the interactions between the larger cations (Sm²⁺, Eu²⁺, Cf²⁺) and the oxygen atoms of the DCH18C6 ring, indicating that the cations are almost entirely encapsulated by the crown ether. nih.govnih.govosti.gov The average interaction distances between these cations and the oxygen atoms were consistently around 2.7 Å. nih.gov

For the smaller cations, Dy²⁺ and Yb²⁺, the coordination number fluctuated between five and six. nih.govnih.govacs.org This fluctuation suggests that while the cations remain within the polyether ring, the cavity size of DCH18C6 may not be an ideal fit for these ions due to their smaller ionic radii. nih.govnih.govosti.gov

| Cation | Solvent | Anion | Cation-Oxygen CN | Cation-Nitrogen (Acetonitrile) CN | Reference |

|---|---|---|---|---|---|

| Sm²⁺, Eu²⁺, Cf²⁺ | THF | Halide | 6 | N/A | nih.govnih.gov |

| Dy²⁺, Yb²⁺ | THF | Halide | 5-6 (fluctuating) | N/A | nih.govnih.gov |

| Ln²⁺/An²⁺ | Acetonitrile (B52724) | Iodide | - | 1 | nih.govnih.gov |

Free Energy Calculations of Binding Processes

Gibbs binding free energy calculations provide a quantitative measure of the stability of the DCH18C6-cation complexes. For Sm²⁺ complexation in THF, the binding free energies were calculated for the three diastereoisomers. nih.govnih.govosti.gov The results showed a clear preference for the cis-syn-cis isomer, which had the most favorable binding free energy. nih.govnih.govacs.org The cis-anti-cis isomer was the next most favorable, followed by the trans-anti-trans isomer. nih.govnih.gov These theoretical findings quantify the stability differences among the diastereoisomers and highlight their varying affinities for cation binding. nih.govnih.govosti.gov A comparison of the absolute binding free energy for Sm²⁺ with the cis-syn-cis isomer of DCH18C6 yielded a value of -18.62 kcal/mol. researchgate.net

| Diastereoisomer | Cation | Solvent | Binding Free Energy (ΔG) Order of Favorability | Calculated ΔG Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| cis-syn-cis | Sm²⁺ | THF | 1st (Most Favorable) | -18.62 | nih.govnih.govresearchgate.net |

| cis-anti-cis | Sm²⁺ | THF | 2nd | - | nih.govnih.gov |

| trans-anti-trans | Sm²⁺ | THF | 3rd (Least Favorable) | - | nih.govnih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and energetics of DCH18C6 complexes. nih.govhbni.ac.in It is particularly useful for predicting selectivity trends and understanding the role of the solvent in extraction processes. nih.govsemanticscholar.org

DFT calculations, using functionals like BP86 and B3LYP with various basis sets (SV(P), TZVP) and the COSMO solvation model, have been employed to study the preferential selectivity of DCH18C6 for Sr²⁺ over Th⁴⁺. nih.gov Gas-phase calculations of the free energy of complexation (ΔG) failed to predict the experimentally observed selectivity. nih.gov The theoretical calculations only aligned with experimental results when the formation of a 1:2 metal-to-ligand (M:L) complex was considered for the Th⁴⁺ ion, as suggested by previous crystallographic studies. nih.govhbni.ac.in This finding underscores the importance of considering the correct complex stoichiometry in theoretical models to accurately predict selectivity. nih.gov The DFT results ultimately confirmed the experimental selectivity of DCH18C6 for Sr²⁺ over Th⁴⁺. hbni.ac.in

The dielectric constant of the organic solvent used in liquid-liquid extraction significantly influences the selectivity and efficiency of the process. nih.govsemanticscholar.org DFT studies incorporating the COSMO solvation model showed that for the extraction of Sr²⁺ and Th⁴⁺, the calculated selectivity was consistent with experimental results across a wide range of solvent dielectric constants, but only when the 1:2 stoichiometry for thorium was assumed. nih.govhbni.ac.in The distribution constants for both Sr²⁺ and Th⁴⁺ were found to increase as the dielectric constant of the organic solvent increased, with the highest distribution observed in nitrobenzene (B124822). nih.gov These results demonstrate that theoretical models can successfully predict how changes in the solvent environment will impact the selective binding properties of DCH18C6, which is crucial for designing efficient separation systems. nih.govhbni.ac.in

Force Field Parameterization (e.g., AMOEBA Force Field)

Molecular dynamics (MD) simulations are crucial for studying the conformational behavior and interaction dynamics of flexible molecules like DCH18C6. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For systems involving metal ions, where polarization effects are significant, polarizable force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) are particularly advantageous.

Recent research has focused on extending the applicability of the AMOEBA force field to include DCH18C6 and its complexes with specific metal ions. In a notable study, new parameters were developed for the first time for three diastereoisomers of DCH18C6 (cis-syn-cis, cis-anti-cis, and trans-anti-trans), several divalent lanthanide (Dy²⁺, Yb²⁺) and actinide (Cf²⁺) ions, and the solvent tetrahydrofuran (THF). researchgate.netacs.orgru.nlunige.chnih.gov This work utilized existing parameters for Sm²⁺ and Eu²⁺ to create a comprehensive model for studying the extraction and separation of these elements, which are crucial in various technological applications. researchgate.netru.nlunige.chnih.gov

The parameterization process is meticulous and aims to reproduce experimental data and high-level quantum mechanical calculations. For the ions, AMOEBA requires four key parameters: polarizability (α), the vdW potential well depth (ε), the vdW minimum energy distance (R₀), and Thole's damping function for polarization. acs.org The validity of the new DCH18C6 parameters was confirmed by comparing the average interaction distances between the lanthanide cations and the ether oxygens (Ln²⁺-O) obtained from MD simulations with those derived from quantum mechanics (QM) calculations. acs.org

This parameterization enables detailed MD simulations to investigate coordination numbers, solvent effects, and the conformational landscape of DCH18C6 when complexed with f-block elements. researchgate.netacs.orgru.nl

Table 1: Species Parameterized for the AMOEBA Force Field in DCH18C6 System Studies

| Category | Species |

|---|---|

| Crown Ether | Dicyclohexano-18-crown-6 (DCH18C6) |

| Guest Cations | Dy²⁺, Yb²⁺, Cf²⁺ |

| Solvent | Tetrahydrofuran (THF) |

This table summarizes the chemical species for which new AMOEBA force field parameters were developed to study DCH18C6 host-guest systems. acs.orgru.nlunige.chnih.gov

Quantum Chemical Calculations of Host-Guest Systems (Anticipatory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the thermodynamics and selectivity of host-guest complexation. These calculations provide accurate geometries and binding energies for the complexes, offering predictive insights into the behavior of DCH18C6 with various guest ions.

Complexation with Lanthanides and Actinides: Building upon the AMOEBA force field development, free energy calculations were performed to determine the binding affinity of DCH18C6 for different ions. The Gibbs binding free energies (ΔG_bind) of Sm²⁺ with three diastereoisomers of DCH18C6 were calculated in a THF solvent. researchgate.netru.nl The results showed that the cis-syn-cis diastereoisomer formed the most stable complex, followed by the cis-anti-cis and then the trans-anti-trans isomer. researchgate.netru.nl This theoretical finding is critical for designing separation processes, as it suggests that the stereochemistry of the crown ether significantly impacts its binding selectivity.

Table 2: Calculated Gibbs Binding Free Energies of [Sm(DCH18C6)]²⁺ Diastereoisomers in THF

| Diastereoisomer | Gibbs Binding Free Energy (ΔG_bind) |

|---|---|

| cis-syn-cis | Most Favorable |

| cis-anti-cis | Intermediate |

| trans-anti-trans | Least Favorable |

This table shows the relative stability of complexes formed between Sm²⁺ and different diastereoisomers of DCH18C6, as determined by free energy calculations. researchgate.netru.nl

Complexation with Alkaline Earth and Alkali Metals: The utility of DCH18C6 in selective ion binding extends to other metal cations. While experimental studies have explored complexation with alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺), computational studies provide a deeper understanding of the interactions. For instance, a metal-organic framework, ZJU-X99, which incorporates a DCH18C6 derivative as the recognition site, was computationally studied for its ability to capture various ions. nih.gov DFT calculations were used to determine the reaction Gibbs free energy (ΔG) for the complexation of different metal ions within this framework. nih.gov

The calculations revealed exceptional selectivity for Strontium (Sr²⁺) over other alkaline earth and alkali metal cations. nih.gov The ΔG for Sr²⁺ complexation was significantly lower (-155.98 kcal/mol) than for other ions like Mg²⁺, Ca²⁺, Na⁺, K⁺, and Cs⁺, indicating a remarkably stable and selective binding pocket. nih.gov This highlights the power of combining the DCH18C6 motif with other structures to create highly specialized ion traps. nih.gov

Table 3: Calculated Gibbs Free Energies (ΔG) for Cation Complexation in a DCH18C6-Functionalized Framework (ZJU-X99)

| Guest Cation | Reaction Gibbs Free Energy (ΔG) in kcal/mol |

|---|---|

| Sr²⁺ | -155.98 |

| Mg²⁺ | Not specified as lowest |

| Ca²⁺ | Not specified as lowest |

| K⁺ | Higher than Sr²⁺ |

| Cs⁺ | Higher than Sr²⁺ |

| Na⁺ | Higher than Sr²⁺ |

This table presents the calculated thermodynamic stability of various cation complexes within the ZJU-X99 framework, demonstrating the exceptional selectivity for Sr²⁺. nih.gov

These anticipatory calculations are vital for the rational design of new extraction and separation systems, allowing researchers to screen potential host-guest combinations and focus experimental efforts on the most promising candidates.

Catalytic and Supramolecular Applications of Dch18c6

Phase Transfer Catalysis (PTC) in Organic Synthesis

In phase transfer catalysis, DCH18C6 facilitates reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. ontosight.ai By complexing with a cation from an inorganic salt, the crown ether transports it into the organic phase, where the accompanying anion can participate in a reaction. ontosight.aiwikipedia.org

DCH18C6 significantly enhances reaction efficiency by increasing the concentration and reactivity of anionic reagents in organic solvents. cymitquimica.comgatech.edu By encapsulating the cation, the crown ether effectively separates it from its anion. wikipedia.org This "naked" anion is less solvated and more nucleophilic, leading to dramatically accelerated reaction rates. wikipedia.orgsci-hub.se For instance, potassium acetate (B1210297), when solubilized in organic solvents by 18-crown-6 (B118740) type ethers, becomes a much more powerful nucleophile for substitution reactions. wikipedia.org

The catalytic process begins with the formation of a [K•DCH18C6]⁺ complex at the interface between the aqueous and organic phases. researchgate.net This complex then moves into the organic phase, enabling the anion to react. researchgate.net Even catalytic amounts of DCH18C6 can produce high yields in substitution reactions, such as the synthesis of organic fluorides and acetates. gatech.edu For example, in the presence of catalytic DCH18C6, primary alkyl bromides are converted to their corresponding acetates in just three hours at 83°C. gatech.edu

The selectivity of DCH18C6 is a key feature of its catalytic utility. researchgate.net The crown ether's cavity size is particularly well-suited for the potassium ion (K⁺), leading to a high degree of selectivity in reactions involving potassium salts. osti.gov However, it is also an effective carrier for other ions that have a suitable size, such as lead (Pb²⁺), demonstrating its utility in selective ion transport. arabjchem.org The stereochemistry of the specific DCH18C6 isomer also influences complexation selectivity. researchgate.net

| Substrate | Reagent | Solvent | Observation |

|---|---|---|---|

| Benzyl Bromide | Potassium Acetate (K-acetate) | Acetonitrile (B52724) | Reaction completed in one hour at room temperature with catalytic DCH18C6. gatech.edu |

| 2-Bromooctane | Potassium Acetate (K-acetate) | Acetonitrile | Achieved 87% substitution product, demonstrating effectiveness with secondary substrates. gatech.edu |

| Various | Potassium Fluoride (B91410) (KF) | Acetonitrile / Benzene (B151609) | Facile and efficient synthesis of organic fluorine compounds in high yield. gatech.edusci-hub.se |

| - | Potassium Permanganate (B83412) (KMnO₄) | Benzene | Solubilizes KMnO₄ to create "purple benzene," a useful oxidizing agent. wikipedia.org |

A fundamental aspect of DCH18C6's function as a phase transfer catalyst is its ability to solubilize inorganic salts in non-polar organic solvents. ontosight.ai The two cyclohexyl rings give the molecule a lipophilic character, enhancing its solubility in organic media. cymitquimica.comontosight.ai This structure allows DCH18C6 to act as a carrier, complexing with an alkali metal ion and dissolving the entire ion pair in solvents where the salt would otherwise be insoluble. osti.gov

Research has demonstrated that DCH18C6 is an effective agent for solubilizing salts like potassium fluoride (KF), potassium bromide (KBr), and potassium iodide (KI) in both polar and nonpolar aprotic organic solvents. sci-hub.se For example, while potassium bromide is nearly insoluble in refluxing acetone, the crystalline [K•DCH18C6]⁺Br⁻ complex dissolves to create a 0.06-0.07 M solution. sci-hub.se Similarly, the solubility of potassium acetate in acetonitrile was found to increase by a factor of 200 in the presence of 0.14 M 18-crown-6. gatech.edu This solubilization is critical for enabling the reactions described in the previous section. ontosight.aisci-hub.se

Supramolecular Architecture and Materials Science

Beyond catalysis, DCH18C6 is a valuable component in supramolecular chemistry, where non-covalent interactions are used to construct large, well-organized molecular assemblies. rsc.org The specific geometry and complexing ability of DCH18C6 isomers are exploited to build ordered structures with potential applications in materials science. rsc.org

Researchers have successfully constructed one-dimensional (1D) supramolecular columnar structures using the trans-syn-trans isomer of DCH18C6 (tst-DCH18C6). rsc.org In these architectures, the tst-DCH18C6 molecules and guest organic cations, such as anilinium (Ani⁺), stack alternately to form a continuous 1D column. rsc.org A key factor in the formation of these columns is the highly planar conformation of the tst-DCH18C6 molecule, which contrasts with the more V-shaped conformation of similar crown ethers like dibenzo-18-crown-6 (B77160). rsc.org This planarity, combined with a lack of significant intermolecular interactions between the crown ether molecules themselves, favors the linear, columnar arrangement. rsc.org

Hydrogen bonding is the primary driving force for the assembly of these 1D columnar structures. rsc.org The DCH18C6 molecule forms supramolecular cations with guest molecules like anilinium (Ani⁺) or m-fluoroanilinium (m-FAni⁺) through N–H⋯O hydrogen bonds. rsc.org The ammonium (B1175870) group of the guest cation interacts with the six oxygen atoms of the crown ether ring, with typical N–H⋯O bond distances measured between 2.8 and 3.1 Å. rsc.org The planar conformation of tst-DCH18C6 is particularly important as it provides the ability for bidirectional hydrogen bonding, engaging with guest cations from both the upper and lower sides of the molecule, which is essential for building the 1D supramolecular architecture. rsc.org

The ability to control the arrangement of molecules into ordered, one-dimensional columns opens up possibilities for creating advanced materials and devices on a molecular scale. rsc.org Crown ethers have already been used to create intriguing molecular nanomachines like molecular shuttles and elevators. rsc.org The 1D columnar structures formed by DCH18C6 are promising candidates for the development of molecular channels for ion transport or as components in molecular nanomachines, such as molecular rotators. rsc.org The precise, self-assembling nature of these systems provides a method for controlling the arrangement of crown ether-based supramolecules, a key step toward realizing their technological potential. rsc.org

Future Research Directions and Emerging Applications

DCH18C6 in Advanced Materials and Nanotechnology (Anticipatory)

The unique complexing properties and structural versatility of Dicyclohexano-18-crown-6 (DCH18C6) position it as a promising candidate for the development of advanced materials and for applications in nanotechnology. cymitquimica.com Researchers anticipate its use in creating novel materials with tailored functionalities. For instance, DCH18C6 can be incorporated into polymer matrices to create materials with enhanced ionic conductivity. smolecule.com It is also being explored in the synthesis of nanocomposites, where its ability to bind specific ions can be leveraged to create materials with unique functionalities. smolecule.com The development of bimetallic nanoalloy catalysts, such as Ruthenium-Palladium and Ruthenium-Nickel supported on γ-Al2O3, for the hydrogenation of Dibenzo-18-crown-6 (B77160) to DCH18C6, highlights the intersection of nanotechnology and DCH18C6 synthesis. i-asem.orgscispace.com These nanocatalysts have shown high activity and selectivity, which is a significant step in producing specific DCH18C6 isomers for various applications. i-asem.orgscispace.com The ability to control the stereochemistry of DCH18C6 through nanostructured catalysts opens up possibilities for creating materials with highly specific recognition properties. researchgate.net

Biological and Pharmacological Relevance of DCH18C6 Derivatives (Excluding Dosage/Administration)

The biological and pharmacological relevance of DCH18C6 derivatives is an area of growing interest, primarily centered on their potential application in drug delivery systems. smolecule.com The capacity of the DCH18C6 macrocycle to encapsulate specific molecules and ions is being explored as a mechanism to enhance drug solubility and facilitate targeted delivery to specific cells or tissues. smolecule.com By forming host-guest complexes, DCH18C6 derivatives could potentially serve as carriers for therapeutic agents, protecting them from degradation and controlling their release. The physiological properties of DCH18C6 itself have been noted, indicating that careful consideration of its biological interactions is necessary in the design of any derivatives for pharmacological use. orgsyn.org

Development of Novel DCH18C6-Based Sensing Platforms (Anticipatory)

A significant area of future development for DCH18C6 lies in the creation of novel sensing platforms, particularly ion-selective electrodes (ISEs). ontosight.aiacgpubs.org DCH18C6 has proven to be an effective ionophore in the fabrication of potentiometric sensors for a variety of cations due to its selective binding capabilities. ontosight.aioakwoodchemical.com

Research has demonstrated the successful development of DCH18C6-based ISEs for the detection of trivalent lanthanide ions such as Lanthanum(III) (La³⁺) and Cerium(III) (Ce³⁺). researchgate.netnih.govresearchgate.net For instance, a La(III)-selective electrode composed of DCH18C6, poly(vinyl chloride) (PVC), and ortho-nitrophenyl octyl ether (o-NPOE) exhibited a linear response over a wide concentration range of 10⁻⁶ to 10⁻¹ M with a Nernstian slope of 19 mV per decade. nih.govresearchgate.net This sensor was noted for its long lifespan of at least five months and a rapid response time of less than 30 seconds. nih.govresearchgate.net Similarly, a Ce(III)-selective electrode using DCH18C6 as the membrane carrier showed a Nernstian response of 19.8±0.5 mV/decade over a concentration range of 10⁻² to 10⁻⁵ M. researchgate.net

The application of DCH18C6 in sensors extends to divalent cations as well. A Cadmium(II) (Cd²⁺)-selective sensor was fabricated using a PVC membrane containing DCH18C6, which operated in a concentration range of 2.1 × 10⁻⁵ to 1.0 × 10⁻¹ M with a Nernstian slope of 29.0 ± 1.0 mV/decade. acgpubs.orgacgpubs.org Another Cd²⁺ sensor showed a response over a range of 1.0 × 10⁻¹ to 1.0 × 10⁻⁵ M with a slope of 27.8 mV decade⁻¹. researchgate.net